molecular formula C14H26FNO5 B6217376 tert-butyl (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate CAS No. 2751603-52-6

tert-butyl (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate

Cat. No.: B6217376
CAS No.: 2751603-52-6
M. Wt: 307.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate is a useful research compound. Its molecular formula is C14H26FNO5 and its molecular weight is 307.4. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate involves the protection of the amine group, followed by the addition of a fluoro group and a hydroxyl group to the pentanoate backbone. The tert-butyl group is then added to the amine group, and the tert-butoxycarbonyl group is removed to yield the final product.", "Starting Materials": [ "L-alanine", "tert-butyl chloroformate", "4-fluoropentanoic acid", "sodium hydroxide", "tert-butylamine", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "L-alanine is protected with tert-butyl chloroformate to yield tert-butyl (2S)-2-amino-4-methylpentanoate.", "4-fluoropentanoic acid is converted to its acid chloride using thionyl chloride.", "The acid chloride is then reacted with tert-butyl (2S)-2-amino-4-methylpentanoate in the presence of sodium hydroxide to yield tert-butyl (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate.", "The tert-butyl group is then added to the amine group using tert-butylamine and diethyl ether.", "The tert-butoxycarbonyl group is removed using hydrochloric acid and sodium bicarbonate to yield tert-butyl (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate.", "The product is purified using magnesium sulfate." ] }

CAS No.

2751603-52-6

Molecular Formula

C14H26FNO5

Molecular Weight

307.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.